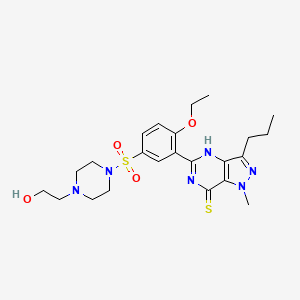

Hydroxythiohomosildenafil

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSAQIQEGFWQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197338 |

Source

|

| Record name | Hydroxythiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-82-0 |

Source

|

| Record name | Hydroxythiohomosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTHIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78074FTU80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxythiohomosildenafil (CAS RN: 479073-82-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a synthetic compound identified as a structural analog of sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Unlike its parent compound, this compound is not an approved pharmaceutical agent and has been primarily detected as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement.[2][4][5] Its presence in these products poses a significant public health concern due to the lack of safety and efficacy data.[4][5] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, presumed mechanism of action, and analytical methodologies for its detection and characterization.

Chemical and Physical Properties

This compound is characterized by two key structural modifications compared to sildenafil: the substitution of the carbonyl oxygen with a sulfur atom in the pyrazolopyrimidine moiety, and the presence of a hydroxyethyl (B10761427) group instead of a methyl group on the piperazine (B1678402) ring.[2][6]

| Property | Value | Reference |

| CAS Number | 479073-82-0 | [1] |

| Molecular Formula | C23H32N6O4S2 | [1] |

| Molecular Weight | 520.67 g/mol | [1] |

| Synonyms | 1-Piperazineethanol, 4-[[3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]- | [1] |

Presumed Mechanism of Action: PDE5 Inhibition

As a structural analog of sildenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1][3] The established mechanism of action for PDE5 inhibitors involves the prevention of the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1] During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP. This elevation in cGMP results in smooth muscle relaxation and increased blood flow, facilitating penile erection. By inhibiting PDE5, the enzyme responsible for cGMP degradation, these compounds potentiate this signaling pathway.

While no specific IC50 value for this compound's inhibition of PDE5 has been published, the IC50 values for sildenafil typically range from 3.5 nM to 8.5 nM.[7][8] It is anticipated that this compound exhibits a similar in vitro potency.

References

- 1. This compound | 479073-82-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fda.gov [fda.gov]

- 5. health.mo.gov [health.mo.gov]

- 6. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Hydroxythiohomosildenafil as a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a synthetic compound identified as a structural analog of sildenafil (B151), the active ingredient in Viagra®. It is characterized by two key modifications to the sildenafil structure: the substitution of the carbonyl oxygen with a sulfur atom in the pyrazolopyrimidine ring, and the replacement of the N-methyl group with an N-hydroxyethyl group on the piperazine (B1678402) moiety.[1] This compound has been detected in numerous unregulated "herbal" dietary supplements marketed for sexual performance enhancement.[1] As a sildenafil analog, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[2] Understanding its mechanism of action is critical for predicting its pharmacological effects, potential therapeutic applications, and toxicological profile. This guide provides a detailed technical overview of its core mechanism, supported by comparative data, experimental protocols, and pathway visualizations.

The cGMP Signaling Pathway and Smooth Muscle Relaxation

The physiological process of smooth muscle relaxation, particularly vasodilation in the corpus cavernosum essential for penile erection, is primarily regulated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3]

-

Initiation by Nitric Oxide (NO): Upon sexual stimulation, nerve impulses trigger the release of NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells.[3]

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, primarily by binding to and activating cGMP-dependent protein kinase (PKG).

-

Induction of Relaxation: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium (Ca2+) concentrations and desensitization of the contractile machinery to Ca2+. This cascade culminates in smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection.[4]

Core Mechanism of Action: PDE5 Inhibition

The action of the cGMP pathway is transient and tightly regulated. The primary mechanism for signal termination is the enzymatic degradation of cGMP by phosphodiesterases (PDEs).

3.1 The Role of Phosphodiesterase Type 5 (PDE5)

PDE5 is a cGMP-specific phosphodiesterase highly expressed in the smooth muscle of the corpus cavernosum and pulmonary vasculature.[5][6] It hydrolyzes the phosphodiester bond of cGMP, converting it to the inactive 5'-GMP.[5] This action effectively terminates the NO/sGC/cGMP signal, leading to the restoration of smooth muscle tone.

3.2 Competitive Inhibition by this compound

This compound, like sildenafil, acts as a potent and competitive inhibitor of the PDE5 enzyme.[7] Its molecular structure is designed to mimic that of cGMP, allowing it to bind to the catalytic site of PDE5. By occupying this active site, it prevents cGMP from binding and being hydrolyzed.[7] This inhibition leads to:

-

Accumulation of cGMP: The degradation of cGMP is blocked, leading to its accumulation within the smooth muscle cell.

-

Prolonged PKG Activation: Elevated cGMP levels result in sustained activation of PKG.

-

Enhanced Smooth Muscle Relaxation: The downstream effects of PKG are amplified, leading to a more profound and prolonged smooth muscle relaxation and vasodilation in response to initial NO signaling.[6]

It is crucial to note that PDE5 inhibitors do not initiate the signaling cascade themselves; they require the initial release of NO (i.e., sexual stimulation) to be effective.[3]

References

- 1. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphodiesterase type 5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 7. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Hydroxythiohomosildenafil: A Technical Guide

Disclaimer: Hydroxythiohomosildenafil is a structural analog of sildenafil (B151), the active ingredient in Viagra®. It has been identified as an undeclared ingredient in some herbal supplements for sexual enhancement.[1][2][3] As an unapproved substance, comprehensive pharmacological and toxicological data for this compound are not available in peer-reviewed literature.[4] This guide provides a detailed overview of the presumed pharmacological profile of this compound, based on the extensive research conducted on its parent compound, sildenafil. The data presented herein, unless otherwise specified, pertains to sildenafil and is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound structurally related to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5][6] Its structure features the characteristic pyrazolopyrimidinone (B8486647) core of sildenafil, with a key modification: the replacement of the carbonyl oxygen with a sulfur atom, and the substitution of the N-methyl group on the piperazine (B1678402) moiety with an N-hydroxyethyl group.[2] Based on its structural similarity to sildenafil, this compound is presumed to act as a PDE5 inhibitor, thereby modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[4]

Presumed Mechanism of Action: PDE5 Inhibition

The primary pharmacological target of sildenafil and its analogs is the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5][6] PDE5 is responsible for the degradation of cGMP in various tissues, most notably the corpus cavernosum of the penis.[5][6] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation.[4] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[7] In the corpus cavernosum, this vasodilation increases blood flow, leading to an erection upon sexual stimulation.[6]

Signaling Pathway

The NO/cGMP pathway is central to the mechanism of action of PDE5 inhibitors. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[8][9] PDE5 inhibitors act by amplifying this natural signaling cascade.

Pharmacological Data (based on Sildenafil)

The following tables summarize the in vitro potency and human pharmacokinetic parameters of sildenafil. This data provides a likely benchmark for the pharmacological profile of this compound.

In Vitro Enzyme Inhibition

| Enzyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE5 | 3.5 - 3.9 [1][5] | - |

| PDE1 | 280 | ~80-fold |

| PDE2 | >30,000 | >8500-fold |

| PDE3 | >30,000 | >8500-fold |

| PDE4 | >30,000 | >8500-fold |

| PDE6 | 33 | ~9-fold |

Data from studies on human corpus cavernosum and other human/bovine tissues.[1]

Human Pharmacokinetic Profile (Oral Administration)

| Parameter | Value |

| Bioavailability | ~41%[10][11] |

| Time to Peak Plasma Concentration (Tmax) | 30-120 minutes (median 60 minutes)[11][12] |

| Effect of Food on Tmax | Delayed by ~60 minutes[10][11] |

| Effect of Food on Cmax | Reduced by ~29%[10][11] |

| Plasma Protein Binding | ~96%[11][12] |

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor)[11][12] |

| Primary Metabolite | N-desmethyl sildenafil (approx. 50% potency of parent drug)[11][13] |

| Elimination Half-life | 3-4 hours[14] |

| Excretion | ~80% in feces, ~13% in urine (as metabolites)[11][13] |

Experimental Protocols

Detailed experimental methodologies are crucial for the characterization of novel compounds. Below are outlines of key experiments used to evaluate PDE5 inhibitors, which would be applicable to the study of this compound.

In Vitro PDE5 Inhibition Assay

This assay determines the potency of a compound to inhibit the PDE5 enzyme.

Methodology:

-

Enzyme Source: Recombinant human PDE5 is typically used.

-

Substrate: Radiolabeled ([³H]) or fluorescently labeled cGMP is often employed for ease of detection.

-

Procedure: The test compound is incubated with the enzyme and substrate for a defined period. The reaction is then terminated, and the amount of product (GMP) is quantified.

-

Data Analysis: The percentage of inhibition at various compound concentrations is plotted to determine the half-maximal inhibitory concentration (IC50).

In Vitro Smooth Muscle Relaxation Assay

This assay assesses the functional effect of the compound on smooth muscle tissue.

Methodology:

-

Tissue Preparation: Strips of corpus cavernosum or other vascular smooth muscle (e.g., aorta, pulmonary artery) are isolated and mounted in an organ bath containing a physiological salt solution.[15][16]

-

Contraction: The tissue is pre-contracted with an agent like phenylephrine (B352888) or endothelin-1.[15]

-

Compound Administration: The test compound is added to the bath in increasing concentrations, and the change in muscle tension (relaxation) is recorded.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximum relaxation) of the compound.

In Vivo Measurement of Intracavernosal Pressure

This in vivo model evaluates the effect of the compound on erectile function in anesthetized animals (e.g., rats).[15][17]

Methodology:

-

Animal Preparation: The animal is anesthetized, and the cavernous nerve and corpus cavernosum are surgically exposed.

-

Pressure Measurement: A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). Mean arterial pressure (MAP) is also monitored.

-

Nerve Stimulation: The cavernous nerve is electrically stimulated to induce an erection, and the resulting ICP is recorded.

-

Compound Administration: The test compound is administered (e.g., intravenously or orally), and the nerve stimulation protocol is repeated to assess the compound's effect on the magnitude and duration of the erectile response (ICP/MAP ratio).[15][18]

Conclusion

This compound is a sildenafil analog with a presumed mechanism of action as a PDE5 inhibitor. While direct pharmacological data for this compound are lacking, the extensive knowledge of sildenafil provides a strong basis for predicting its pharmacological profile. Further research, including in vitro and in vivo studies as outlined in this guide, is necessary to fully characterize the potency, selectivity, pharmacokinetics, and safety of this compound. Such studies are essential to understand the potential risks associated with its illicit use in dietary supplements.

References

- 1. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. This compound | 479073-82-0 | Benchchem [benchchem.com]

- 5. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. jabsonline.org [jabsonline.org]

- 8. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. youtube.com [youtube.com]

- 15. In vivo and in vitro investigation of the effects of sildenafil on rat cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

InChI key for Hydroxythiohomosildenafil XZVSAQIQEGFWQS-UHFFFAOYSA-N

InChI Key: XZVSAQIQEGFWQS-UHFFFAOYSA-N

For Research Use Only. Not for human or veterinary use.

Introduction

Hydroxythiohomosildenafil is a structural analogue of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. It has been identified as an undeclared ingredient in various herbal dietary supplements marketed for sexual performance enhancement[1][2]. As an unapproved substance, its pharmacological and toxicological properties have not been fully characterized, posing potential health risks to consumers[3]. This technical guide provides an in-depth overview of this compound, including its presumed mechanism of action, inferred synthesis, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C23H32N6O4S2 | [4] |

| Molecular Weight | 520.67 g/mol | [4] |

| InChI Key | XZVSAQIQEGFWQS-UHFFFAOYSA-N | [3] |

| CAS Number | 479073-82-0 | [3][4] |

Pharmacology and Mechanism of Action

As a sildenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor[3]. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, essential for erection[3][5][6][7].

By inhibiting PDE5, this compound would lead to an accumulation of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO, which is released upon sexual stimulation[3]. The structural modifications in this compound compared to sildenafil—specifically the replacement of a carbonyl oxygen with a sulfur atom (thionation) and the substitution of the N-methyl group on the piperazine (B1678402) ring with an N-hydroxyethyl group—are expected to influence its potency, selectivity, and pharmacokinetic profile[1][3]. However, specific quantitative data on the bioactivity (e.g., IC50 value for PDE5 inhibition) of this compound are not publicly available. For comparison, sildenafil exhibits an IC50 for PDE5 in the low nanomolar range[8].

Signaling Pathway

The following diagram illustrates the presumed mechanism of action of this compound as a PDE5 inhibitor.

References

- 1. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 479073-82-0 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 7. Phosphodiesterase type 5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Molecular weight and formula of Hydroxythiohomosildenafil

An In-depth Technical Guide to Hydroxythiohomosildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic compound structurally analogous to sildenafil (B151), the active ingredient in several FDA-approved medications for erectile dysfunction (ED). Unlike sildenafil, this compound is not approved for medical use and has been identified as an undeclared adulterant in various herbal dietary supplements marketed for sexual performance enhancement.[1][2] Its presence in these products poses a significant public health risk due to the lack of safety and efficacy data.[2] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological mechanism, and the analytical methodologies required for its detection and characterization.

Chemical and Physical Properties

This compound is distinguished from its parent compound, sildenafil, by two key structural modifications: the substitution of the carbonyl oxygen with a sulfur atom on the pyrazolopyrimidine ring, creating a thiolactam, and the replacement of the N-methyl group with an N-hydroxyethyl group on the piperazine (B1678402) ring.[1][3] These changes alter the molecule's physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₂N₆O₄S₂ | [4][5][6][7] |

| Molecular Weight | 520.67 g/mol | [4][5][7] |

| CAS Number | 479073-82-0 | [4][5] |

| IUPAC Name | 5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione | [5] |

| Synonyms | Thiohydroxyhomosildenafil, Sulfohydroxyhomosildenafil | [5] |

Pharmacological Mechanism of Action

As a sildenafil analog, this compound is presumed to exert its pharmacological effects primarily through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme critical in the regulation of blood flow.[3][6]

Primary Signaling Pathway: PDE5 Inhibition

The principal mechanism of action is the competitive inhibition of cGMP-specific PDE5.[3] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, inducing smooth muscle relaxation and vasodilation, which facilitates penile erection. PDE5 degrades cGMP, terminating this effect. By inhibiting PDE5, this compound prevents cGMP degradation, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[3]

References

- 1. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Public Notification: “Libido Sexual Enhancer” Contains Hidden Drug Ingredient | FDA [fda.gov]

- 3. This compound | 479073-82-0 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C23H32N6O4S2 | CID 9936526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 479073-82-0 | >98% [smolecule.com]

- 7. CAS 479073-82-0: this compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Hydroxythiohomosildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiohomosildenafil is a structural analogue of Sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5). As an unapproved substance, its primary relevance is in the fields of analytical chemistry, forensic science, and regulatory affairs, often being detected as an adulterant in unregulated "herbal" supplements for erectile dysfunction.[1] This document provides a detailed, inferred protocol for the synthesis of this compound. The described synthesis is based on established synthetic routes for Sildenafil and its analogues, as a specific, published protocol for this compound is not available in peer-reviewed literature.[2][3] The protocol is intended for research and reference standard synthesis purposes only.

Introduction

This compound is a derivative of Sildenafil characterized by two key structural modifications: the substitution of the N-methyl group on the piperazine (B1678402) ring with an N-(2-hydroxyethyl) group, and the replacement of the carbonyl oxygen on the pyrazolopyrimidinone (B8486647) core with a sulfur atom. Its mechanism of action is presumed to be similar to that of Sildenafil, acting as a PDE5 inhibitor.[4] Inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[4] The synthesis of this compound can be logically deduced from the well-documented synthesis of Sildenafil. The general strategy involves the preparation of a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by reaction with N-(2-hydroxyethyl)piperazine and subsequent thionation.[5]

Data Presentation

The following table summarizes the expected masses, molar equivalents, and theoretical yields for the key steps in the synthesis of this compound, starting from 10g of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The yields are estimated based on reported syntheses of similar Sildenafil analogues.

| Step | Compound Name | Starting Mass (g) | Molar Mass ( g/mol ) | Moles (mmol) | Reagent/Product | Molar Equiv. | Theoretical Yield (g) | Estimated Yield (%) |

| 1 | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 10.00 | 312.37 | 32.01 | Starting Material | 1.0 | - | - |

| 1 | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | - | 410.88 | - | Product | - | 13.16 | 85-95 |

| 2 | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 11.18 | 410.88 | 27.21 | Starting Material | 1.0 | - | - |

| 2 | N-(2-Hydroxyethyl)piperazine | 3.91 | 130.19 | 30.03 | Reagent | 1.1 | - | - |

| 2 | 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | - | 504.60 | - | Product | - | 13.73 | 80-90 |

| 3 | 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 11.67 | 504.60 | 23.13 | Starting Material | 1.0 | - | - |

| 3 | Lawesson's Reagent | 5.59 | 404.47 | 13.82 | Reagent | 0.6 | - | - |

| 3 | This compound | - | 520.67 | - | Product | - | 12.04 | 70-85 |

Experimental Protocols

The following is an inferred multi-step synthesis protocol for this compound.

Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Materials:

-

5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (10.0 g, 32.0 mmol)

-

Chlorosulfonic acid (22.4 mL, 336.0 mmol)

-

Thionyl chloride (7.0 mL, 96.0 mmol)

-

Ice water

-

Sodium bicarbonate (5% aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add thionyl chloride to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

In portions, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product is often used in the next step without further purification.

Step 2: Synthesis of 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Hydroxyhomosildenafil precursor)

Materials:

-

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (crude from Step 1, ~27.2 mmol)

-

N-(2-Hydroxyethyl)piperazine (3.91 g, 30.0 mmol)

-

Triethylamine (B128534) (5.7 mL, 40.8 mmol)

-

Dichloromethane (DCM, 150 mL)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)/Hexane for recrystallization

Procedure:

-

Dissolve the crude sulfonyl chloride from Step 1 in dichloromethane (100 mL) in a round-bottom flask.

-

Add triethylamine to the solution.

-

In a separate flask, dissolve N-(2-hydroxyethyl)piperazine in dichloromethane (50 mL) and add this solution dropwise to the stirred sulfonyl chloride solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure hydroxyhomosildenafil precursor as a solid.

Step 3: Synthesis of this compound

Materials:

-

5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (11.67 g, 23.1 mmol)

-

Lawesson's Reagent (5.59 g, 13.8 mmol) or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous toluene (B28343) or dioxane (200 mL)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography (e.g., using a gradient of ethyl acetate in hexane)

Procedure:

-

To a solution of the hydroxyhomosildenafil precursor in anhydrous toluene in a round-bottom flask, add Lawesson's Reagent.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 3-5 hours. Monitor the reaction progress by TLC. The thionated product is typically less polar than the starting material.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=S stretch in the final product.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: PDE5 inhibitor signaling pathway.

References

- 1. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyhomosildenafil synthesis - chemicalbook [chemicalbook.com]

- 3. Characterization of Sildenafil 1 analogues by MS/MS and NMR: a guidance for detection and structure elucidation of novel phosphodiesterase-5 inhibitors. [pubblicazioni.unicam.it]

- 4. madison-proceedings.com [madison-proceedings.com]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

Application Notes & Protocols for the Analytical Detection of Hydroxythiohomosildenafil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of hydroxythiohomosildenafil, a potent analogue of sildenafil (B151), often found as an undeclared ingredient in herbal dietary supplements. The following protocols are intended for analytical laboratories equipped with modern chromatographic and spectrometric instrumentation.

Introduction

This compound is a synthetic phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Like sildenafil, it is designed to treat erectile dysfunction by increasing blood flow to the penis.[3][4] However, its unapproved and undisclosed presence in consumer products poses a significant health risk. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound to ensure consumer safety and regulatory compliance. The most common and effective techniques for its detection include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Signaling Pathway of PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil and its analogue this compound, exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The following diagram illustrates this mechanism of action.

Analytical Methods and Protocols

The following sections detail the experimental protocols for the detection and quantification of this compound using various analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of sildenafil and its analogues due to its simplicity and robustness.

Experimental Protocol:

-

Sample Preparation:

-

For solid samples (e.g., tablets, capsules): Accurately weigh and grind the sample to a fine powder. Dissolve a known amount in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water), sonicate for 15-20 minutes, and centrifuge.[7]

-

For liquid samples (e.g., herbal tonics): Dilute an accurately measured volume with the mobile phase.

-

Filter the final extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of 0.2 M ammonium (B1175870) acetate (B1210297) and acetonitrile (1:1 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.[7]

-

Column Temperature: Ambient.[7]

-

-

Data Analysis:

-

Identify the this compound peak by comparing its retention time with that of a certified reference standard.

-

Quantify the amount of this compound by constructing a calibration curve using a series of standard solutions of known concentrations.

-

Quantitative Data Summary (HPLC-UV):

| Parameter | Value | Reference |

| Linearity Range | 20 - 1000 ng/mL (for Sildenafil) | [8] |

| Limit of Detection (LOD) | 10 ng/mL (for Sildenafil) | [8] |

| Limit of Quantitation (LOQ) | 20 ng/mL (for Sildenafil) | [8] |

| Recovery | 80 - 110% | [5] |

| Repeatability (RSD) | < 15% | [5] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the unambiguous identification and quantification of this compound, even in complex matrices.[9]

Experimental Protocol:

-

Sample Preparation:

-

Follow the same extraction procedure as for HPLC-UV. A dilution step may be necessary depending on the concentration of the analyte.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

LC System:

-

Column: C18 column (e.g., Cortecs C18, 4.6 mm x 50 mm, 2.7 µm).[10]

-

Mobile Phase A: 0.1% formic acid in water.[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

-

Flow Rate: 0.6 mL/min.[10]

-

Gradient: Start with 10% B, increase to 30% B in 2 min, then to 90% B in 2 min, return to 10% B in 0.25 min, and hold for 1.25 min.[10]

-

Column Temperature: 40°C.[10]

-

-

MS/MS System:

-

-

Data Analysis:

-

Confirm the presence of this compound by the retention time and the specific MRM transitions.

-

Quantify using a calibration curve prepared with a reference standard.

-

Quantitative Data Summary (LC-MS/MS):

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.6 ± 0.58 µg/g | [10] |

| Extraction Efficiency | 86.2% to 110.9% | [10] |

| Intra-day Precision (RSD) | 2.0% to 8.6% | [10] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification of sildenafil analogues. Derivatization is often required to improve the volatility and thermal stability of the analytes.

Experimental Protocol:

-

Sample Preparation and Derivatization:

-

Extract the sample as described for HPLC-UV.

-

Evaporate the solvent and derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) derivatives.[11]

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature gradient to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature.[12]

-

Injector Temperature: 250-280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

-

Data Analysis:

-

Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum.

-

Quantitative Data Summary (GC-MS):

| Parameter | Value (for Sildenafil and its metabolite) | Reference |

| Limit of Detection (LOD) | 1.50 ng/mL (Sildenafil), 5.00 ng/mL (Desmethyl-sildenafil) | [13] |

| Limit of Quantitation (LOQ) | 5.00 ng/mL (Sildenafil), 15.0 ng/mL (Desmethyl-sildenafil) | [13] |

| Linearity Range | Up to 500.0 ng/mL | [13] |

| Recovery | 83.1% to 93.2% | [13] |

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in various samples.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in a variety of sample matrices. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity and selectivity (LC-MS/MS) or for routine screening (HPLC-UV). Proper method validation is essential to ensure the accuracy and reliability of the results. The use of certified reference materials is highly recommended for accurate identification and quantification.

References

- 1. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsr.net [ijsr.net]

- 8. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mjfmct.journals.ekb.eg [mjfmct.journals.ekb.eg]

- 13. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hydroxythiohomosildenafil in Dietary Supplements by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the identification and quantification of Hydroxythiohomosildenafil in dietary supplements using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is an unapproved analogue of Sildenafil (B151), the active ingredient in Viagra®, and has been identified as an illegal adulterant in products marketed for sexual enhancement.[1][2] The protocol provided herein offers a comprehensive workflow, from sample preparation to data analysis, suitable for regulatory compliance testing, quality control, and research applications.

Introduction

Dietary supplements adulterated with undeclared pharmaceutical ingredients pose a significant risk to public health. Sildenafil analogues, such as this compound, are among the most common adulterants found in supplements claiming to enhance male sexual performance.[1] The structural similarity of these analogues to approved phosphodiesterase type 5 (PDE5) inhibitors can lead to unintended pharmacological effects and adverse health events. Consequently, sensitive and specific analytical methods are crucial for the detection and quantification of these substances. HPLC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[3] This document provides a detailed protocol for the analysis of this compound using this technique.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has shown good recovery and minimal matrix effects for the analysis of PDE5 inhibitors in complex matrices.[3]

Materials:

-

Supplement sample (capsule, tablet, or powder)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid (LC-MS grade)

-

0.45 µm syringe filters

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Homogenization: For capsules, open and weigh the contents. For tablets, grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Dilution and Filtration:

-

Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube.

-

Add 1 mL of deionized water.

-

Vortex briefly.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

HPLC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Gas Flow | Instrument dependent, optimize for signal |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

The following MRM transitions should be monitored for the identification and quantification of this compound.[4] The most intense transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 519.2 | 184.0 | 31 | Quantifier |

| 519.2 | 81.0 | 95 | Qualifier |

Data Presentation

The following tables summarize the quantitative performance data for the HPLC-MS/MS method for the analysis of this compound. The data is compiled from validated methods for the analysis of sildenafil analogues in dietary supplements.[3]

Table 2: Method Validation Parameters for this compound

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | < 40 ng/mL |

| Limit of Quantification (LOQ) | 80 ng/mL |

| Accuracy (Recovery %) | 79.0% - 124.7% |

| Precision (RSD %) | < 14.9% |

| Extraction Recovery % | 71.5% - 105.8% |

Visualization

The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of this compound in dietary supplements.

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in various dietary supplement matrices. The detailed protocol for sample preparation and instrumental analysis, along with the presented quantitative data, offers a valuable resource for laboratories involved in the quality control and safety assessment of these products. Adherence to this method will aid in the identification of adulterated supplements, thereby protecting consumers from the potential health risks associated with undeclared drug ingredients.

References

- 1. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Hydroxythiohomosildenafil as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a sildenafil (B151) analogue that has been identified as an undeclared ingredient in various dietary supplements marketed for sexual enhancement.[1][2] As a structural analogue of sildenafil, it is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The use of a well-characterized reference standard for this compound is crucial for the accurate identification and quantification of this compound in various matrices, ensuring product quality, safety, and regulatory compliance.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

Chemical Information

| Parameter | Information |

| IUPAC Name | 5-{2-Ethoxy-5-[(4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione |

| Molecular Formula | C24H34N6O4S2 |

| Molecular Weight | 550.7 g/mol |

| CAS Number | Not available |

Signaling Pathway

This compound, as an analogue of sildenafil, is expected to inhibit phosphodiesterase type 5 (PDE5), an enzyme involved in the nitric oxide (NO) signaling pathway. This pathway plays a critical role in vasodilation.

Caption: PDE5 Signaling Pathway Inhibition.

Data Presentation: Analytical Method Parameters

The following tables summarize typical quantitative data for the analysis of sildenafil and its analogues using various analytical techniques. These values can serve as a starting point for method development and validation using this compound as a reference standard.

Table 1: HPLC-UV Method Parameters

| Parameter | Typical Value Range |

| Linearity Range | 0.05 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Table 2: LC-MS/MS Method Parameters

| Parameter | Typical Value Range |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general procedure for the quantification of this compound in a sample matrix using a certified reference standard.

a. Materials and Reagents:

-

This compound Certified Reference Standard (CRS)

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Analytical grade formic acid or ammonium (B1175870) acetate

-

0.45 µm syringe filters

b. Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

c. Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound CRS and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

d. Sample Preparation:

-

Accurately weigh a portion of the homogenized sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

-

Centrifuge the extract to pelletize insoluble matter.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

e. Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV-Vis scan of the reference standard (typically around 230 nm and 290 nm for sildenafil analogues).

-

Injection Volume: 10 µL.

f. Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Caption: HPLC-UV Quantitative Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more selective and sensitive method for the identification and quantification of this compound.

a. Materials and Reagents:

-

This compound Certified Reference Standard (CRS)

-

Internal Standard (IS), e.g., sildenafil-d8

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid or ammonium formate

-

0.22 µm syringe filters

b. Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

c. Standard and Sample Preparation:

-

Follow similar procedures as for HPLC-UV, but use LC-MS grade solvents and add the internal standard to all standards and samples at a fixed concentration.

d. LC-MS/MS Conditions (Example):

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Determine the precursor ion ([M+H]+) for this compound by infusing a standard solution.

-

Optimize collision energy to identify characteristic product ions for quantification and qualification.

-

e. Analysis:

-

Analyze the samples and standards using the optimized MRM method.

-

Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: LC-MS/MS Quantitative Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the this compound reference standard.

a. Materials and Reagents:

-

This compound Certified Reference Standard (CRS)

-

Deuterated solvent (e.g., DMSO-d6, CDCl3)

b. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

c. Protocol:

-

Dissolve an accurately weighed amount of this compound CRS in the appropriate deuterated solvent.

-

Acquire 1H and 13C NMR spectra.

-

Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.

-

Compare the obtained spectra with the structure of this compound to confirm its identity and purity. The presence of characteristic signals for the hydroxyethyl (B10761427) group and the thione moiety will differentiate it from sildenafil.

UV-Vis Spectrophotometry

This technique can be used for a quick estimation of the concentration of a pure this compound solution or for determining the optimal detection wavelength for HPLC-UV analysis.

a. Materials and Reagents:

-

This compound Certified Reference Standard (CRS)

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

b. Instrumentation:

-

UV-Vis spectrophotometer

c. Protocol:

-

Prepare a solution of this compound CRS of known concentration in the chosen solvent.

-

Scan the solution across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax). For sildenafil analogues, characteristic peaks are often observed around 230 nm and 290 nm.

-

For quantitative analysis of pure solutions, create a calibration curve by measuring the absorbance of a series of standard solutions at the determined λmax.

Disclaimer

The provided protocols and data are for guidance purposes only. It is essential for each laboratory to validate analytical methods for its specific application and to adhere to all relevant safety and regulatory guidelines. The use of a certified reference standard is fundamental for achieving accurate and reliable results.

References

Application Note: Quantitative Analysis of Hydroxythiohomosildenafil in Complex Matrices

Introduction

Hydroxythiohomosildenafil is an analogue of sildenafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[1][2] It has been identified as an undeclared ingredient in various herbal dietary supplements and so-called "natural" sexual performance enhancement products.[1][2][3] The presence of such unapproved pharmaceutical ingredients in these products poses a significant health risk to consumers.[4] Therefore, robust and sensitive analytical methods are crucial for the accurate quantification of this compound in complex matrices to ensure consumer safety and regulatory compliance. This application note details a validated method for the quantitative analysis of this compound in dietary supplements using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the "gold standard" for this type of analysis.[3]

Analytical Method Overview

The method of choice for the quantitative analysis of this compound in complex matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][5] This technique offers high selectivity and sensitivity, which are essential for detecting and quantifying trace amounts of the analyte in challenging sample matrices such as herbal supplements.[3]

The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. dusekm.tripod.com [dusekm.tripod.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Structural Elucidation of Hydroxythiohomosildenafil Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of hydroxythiohomosildenafil, a sildenafil (B151) analogue, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR, are fundamental for the unambiguous identification and characterization of such compounds. This note serves as a practical resource for researchers engaged in the analysis of novel psychoactive substances, counterfeit drug screening, and drug discovery.

Introduction

This compound is an analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), in which the oxygen atom of the pyrazolopyrimidinone (B8486647) ring is substituted with a sulfur atom, and the N-methyl group of the piperazine (B1678402) moiety is replaced by an N-hydroxyethyl group.[1][2] The structural similarity to sildenafil necessitates precise analytical methods for its unequivocal identification, particularly in the context of dietary supplements adulterated with unapproved pharmaceutical ingredients.[1][3] NMR spectroscopy is an indispensable tool for the de novo structural elucidation of such molecules, providing detailed information about the chemical structure and three-dimensional arrangement.[4][5][6] This application note details the comprehensive NMR-based approach for the structural characterization of this compound.

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the isolated this compound sample.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).[7][8] The choice of solvent is critical and should be based on the solubility of the analyte and the absence of interfering solvent signals in the regions of interest.[9][10]

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.[7]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[11][12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[11][12][13][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the molecular skeleton.[11][12][13][14]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).[9]

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Data Presentation: NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound. These values are based on published data for sildenafil and its analogues and are essential for the assignment of the observed NMR signals.[7][15][16][17]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations |

| Pyrazolopyrimidinone Core | ||||

| 3-propyl-CH₂ | ~2.80 (t) | ~27.0 | C-1, C-5, 3-propyl-CH₂ | 3-propyl-CH₂, 3-propyl-CH₃ |

| 3-propyl-CH₂ | ~1.75 (m) | ~22.0 | C-3, 3-propyl-CH₃ | 3-propyl-CH₂, 3-propyl-CH₃ |

| 3-propyl-CH₃ | ~0.95 (t) | ~13.5 | C-3, 3-propyl-CH₂ | 3-propyl-CH₂ |

| 1-methyl-CH₃ | ~4.15 (s) | ~35.0 | C-1, C-9 | |

| Phenyl Ring | ||||

| H-15 | ~8.25 (d) | ~125.0 | C-6, C-13, C-17 | H-16 |

| H-16 | ~7.85 (dd) | ~130.0 | C-14, C-18 | H-15, H-18 |

| H-18 | ~7.45 (d) | ~118.0 | C-14, C-16 | H-16 |

| Ethoxy Group | ||||

| O-CH₂ | ~4.10 (q) | ~64.0 | C-17, O-CH₂-CH₃ | O-CH₂-CH₃ |

| O-CH₂-CH₃ | ~1.35 (t) | ~14.5 | C-17, O-CH₂ | O-CH₂ |

| Piperazine Ring | ||||

| H-23, H-27 | ~3.10 (m) | ~50.0 | C-21, C-25, C-29 | H-25, H-29 |

| H-25, H-29 | ~2.80 (m) | ~53.0 | C-23, C-27, N-CH₂ | H-23, H-27, N-CH₂ |

| N-Hydroxyethyl Group | ||||

| N-CH₂ | ~2.60 (t) | ~60.0 | C-25, C-29, CH₂-OH | CH₂-OH |

| CH₂-OH | ~3.55 (t) | ~58.0 | N-CH₂, OH | N-CH₂, OH |

| OH | ~4.50 (t) | - | CH₂-OH | CH₂-OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Visualization of Structural Elucidation Workflow and Key Correlations

The structural elucidation process follows a logical workflow, starting from sample preparation and culminating in the final structure confirmation through the analysis of various NMR experiments. The key to assembling the final structure lies in the interpretation of through-bond correlations observed in COSY and HMBC spectra.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

The following diagram illustrates the key long-range ¹H-¹³C (HMBC) and through-bond ¹H-¹H (COSY) correlations that are instrumental in confirming the connectivity of the different structural fragments of this compound.

Caption: Key HMBC (red dashed lines) and COSY (blue dotted lines) correlations for this compound.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound.[18] The detailed protocols and expected data presented in this application note offer a comprehensive guide for researchers in the fields of forensic chemistry, pharmaceutical analysis, and drug development. The unambiguous assignment of all proton and carbon signals, facilitated by the interpretation of 2D NMR correlations, is paramount for the accurate identification of this and other emerging sildenafil analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of this compound in herbal dietary supplements sold as sexual performance enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karary.edu.sd [karary.edu.sd]

- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. jfda-online.com [jfda-online.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Evaluation of Hydroxythiohomosildenafil's Inhibitory Effect on Phosphodiesterase 5 (PDE5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a structural analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[3][4] This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[3] As an analog of sildenafil, this compound is presumed to act as a PDE5 inhibitor.[5]

These application notes provide a comprehensive guide for the in vitro characterization of this compound's effect on PDE5. This document includes a summary of comparative PDE5 inhibitor potencies, detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

While the potency of this compound is inferred from its structural similarity to sildenafil, a specific IC50 value has not been publicly quantified.[5] For comparative purposes, the table below presents the IC50 values of well-characterized PDE5 inhibitors. Researchers can use these values as a benchmark when determining the potency of this compound.

| Compound | PDE5 IC50 (nM) | Notes |

| This compound | To Be Determined (TBD) | Potency is inferred from its structural similarity to Sildenafil but has not been publicly quantified.[5] |

| Sildenafil | 3.4 - 8.5 | A well-established PDE5 inhibitor, commonly used as a reference compound.[5][6] |

| Vardenafil | ~0.7 - 5.0 | A potent PDE5 inhibitor.[7] |

| Tadalafil | ~1.8 | A long-acting PDE5 inhibitor. |

Signaling Pathway

The cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[8][9] cGMP then acts as a second messenger, activating protein kinase G (PKG), which leads to a cascade of downstream effects resulting in smooth muscle relaxation.[8][9] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[8] PDE5 inhibitors like this compound block this degradation, thereby enhancing the cGMP signaling.

Experimental Protocols

To determine the in vitro inhibitory effect of this compound on PDE5, a fluorescence polarization (FP) assay is a robust and commonly used method.

Fluorescence Polarization (FP) Assay for PDE5 Inhibition

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP. In the absence of an inhibitor, PDE5 hydrolyzes the fluorescent cGMP, and the smaller, faster-tumbling product results in a low polarization signal. In the presence of an inhibitor, PDE5 activity is blocked, the fluorescent cGMP remains intact and bound to a specific antibody or binding protein, leading to a larger, slower-tumbling complex and a high polarization signal.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (FAM-cGMP)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Binding Agent (e.g., anti-cGMP antibody)

-

This compound (test compound)

-

Sildenafil (positive control)

-

DMSO (for compound dilution)

-

384-well black, low-volume microplates

-

Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound and Sildenafil in DMSO.

-

Perform serial dilutions of the stock solutions in PDE Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

-

-

Assay Reaction:

-

To each well of the 384-well plate, add the following in order:

-

5 µL of diluted test compound or control (DMSO for no inhibition, Sildenafil for positive control).

-

10 µL of diluted PDE5A1 enzyme solution.

-

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of FAM-cGMP substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding 10 µL of Binding Agent solution to each well.

-

Incubate for 30 minutes at room temperature to allow for the binding of the fluorescent ligand to the binding agent.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

-

mP_sample: fluorescence polarization of the sample well

-

mP_low: fluorescence polarization of the no-enzyme control

-

mP_high: fluorescence polarization of the no-inhibition (DMSO) control

-

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 479073-82-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]